(S)-(-)-1-(4-Bromophenyl)ethylamine

Chiral purity Enantiomeric excess Quality control

(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1) is a chiral benzylic primary amine with a para-bromophenyl substituent (C₈H₁₀BrN, MW 200.08). As the (S)-enantiomer of 1-(4-bromophenyl)ethylamine, it serves as a key chiral building block in asymmetric synthesis and pharmaceutical intermediate preparation.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 27298-97-1
Cat. No. B1269849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1-(4-Bromophenyl)ethylamine
CAS27298-97-1
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
InChIKeySOZMSEPDYJGBEK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1) Remains a Critical Chiral Building Block in Asymmetric Synthesis


(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1) is a chiral benzylic primary amine with a para-bromophenyl substituent (C₈H₁₀BrN, MW 200.08). As the (S)-enantiomer of 1-(4-bromophenyl)ethylamine, it serves as a key chiral building block in asymmetric synthesis and pharmaceutical intermediate preparation . The compound is commercially available under the BASF ChiPros® program with certified enantiomeric purity specifications, including ≥98.5% ee . Its specific rotation is -18° (c=2, CH₃OH) at 20°C, and it exists as a clear colorless to light yellow liquid with a density of 1.390 g/mL at 20°C [1].

Why (S)-(-)-1-(4-Bromophenyl)ethylamine Cannot Be Substituted with Its (R)-Enantiomer or Racemate


Chiral benzylic amines such as (S)-(-)-1-(4-bromophenyl)ethylamine are not interchangeable with their enantiomeric counterparts or racemic mixtures in asymmetric synthesis and pharmaceutical applications. The absolute stereochemistry at the benzylic carbon determines the spatial orientation of downstream chiral products, directly affecting stereoselectivity in catalytic reactions and biological activity of final compounds . Specifically, (S)-(-)-1-(4-bromophenyl)ethylamine has been employed as the chiral starting material for synthesizing (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, a P2X7 receptor antagonist intermediate where stereochemical configuration is critical for target binding . The (R)-enantiomer (CAS 45791-36-4) or the racemate (CAS 24358-62-1) cannot achieve the same stereochemical outcome, as chiral amines exhibit different diastereomeric transition states and biological recognition profiles .

(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Alternatives


Enantiomeric Excess (ee%) Comparison: (S)-Enantiomer vs. (R)-Enantiomer Commercial Specifications

The (S)-enantiomer is commercially available with a certified minimum optical purity of 99.0% ee (LC), as specified by TCI [1]. In contrast, the (R)-enantiomer (CAS 45791-36-4) from multiple commercial sources is specified at a lower minimum purity of ≥96.0% (sum of enantiomers, GC) [2]. This 3% absolute difference in minimum guaranteed purity represents a higher quality baseline for procurement.

Chiral purity Enantiomeric excess Quality control Chiral HPLC

Application-Specific Synthetic Utility: P2X7 Receptor Antagonist Intermediate Pathway

(S)-(-)-1-(4-Bromophenyl)ethylamine is specifically documented as the chiral starting material for synthesizing (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, an intermediate for a potent and selective rat P2X7 receptor antagonist and radioligand . The (S)-stereochemistry is incorporated into the final cyanoguanidine derivative, which is essential for receptor binding. The racemic mixture or the (R)-enantiomer would yield a different stereochemical outcome at the benzylic position of the final ligand, which is not documented for this specific active intermediate.

P2X7 antagonist Pharmaceutical intermediate Radioligand synthesis Cyanoguanidine

Chiral Imine Formation: Comparative Reactivity with Halogenated Aromatic Amines

In a study of asymmetric bridging annulation reactions, chiral imines were synthesized from 4-chlorobenzaldehyde and three optically active halogenated aromatic primary amines under solvent-free conditions: (R)-(+)-1-(4-fluorophenyl)ethylamine, (S)-(-)-1-(4-chlorophenyl)ethylamine, and (S)-(-)-1-(4-bromophenyl)ethylamine [1]. This demonstrates that (S)-(-)-1-(4-bromophenyl)ethylamine participates in the same reaction class as its 4-chloro and 4-fluoro analogs, but with the bromine substituent providing distinct electronic and steric properties that influence downstream reactivity.

Chiral imine Asymmetric annulation Michael addition Solvent-free synthesis

Chiral Resolution Methodology: Separation on Pirkle-Type CSPs

Normal-phase HPLC methodology has been developed to obtain separation of (±)-1-(4-bromophenyl)ethylamine and (±)-1-(1-naphthyl)ethylamine on a 3,5-dinitrobenzoyl-(S)-leucine Pirkle-type chiral stationary phase (CSP) [1]. This validated analytical method enables quantification of enantiomeric purity for both (S)- and (R)-enantiomers in mixtures, providing a robust quality control framework. The separation of the 4-bromophenyl derivative was achieved under the same chromatographic conditions as the 1-naphthyl derivative, demonstrating the broader applicability of the Pirkle-type CSP for halogenated aromatic amines.

Chiral stationary phase HPLC separation Enantiomer resolution Analytical method

Dynamic Kinetic Resolution Route: Reported 78% Overall Yield with >98% ee

A synthetic methodology using chiral auxiliary-mediated dynamic kinetic resolution has been reported to yield enantiomerically pure (S)-1-(4-bromophenyl)ethylamine with 78% overall yield and >98% ee . This established synthetic route provides a benchmark for evaluating alternative synthesis approaches. For procurement decisions, this documented synthetic pathway supports the availability and synthetic accessibility of the (S)-enantiomer via established asymmetric methodologies, with validated enantiomeric purity exceeding 98% ee.

Dynamic kinetic resolution Asymmetric synthesis Chiral auxiliary Process development

(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1) Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of P2X7 Receptor Antagonist Intermediates

Researchers developing P2X7 receptor-targeted therapeutics should procure the (S)-enantiomer specifically for synthesizing (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, a documented intermediate for potent and selective rat P2X7 antagonists and radioligands . The (S)-stereochemistry at the benzylic carbon is directly incorporated into the final cyanoguanidine pharmacophore; the (R)-enantiomer or racemate cannot achieve the same stereochemical configuration in the final ligand structure. This specific application is documented by major chemical suppliers as a primary use case .

Asymmetric Synthesis Requiring High Enantiomeric Purity (≥99% ee)

For stereoselective reactions where enantiomeric impurity can compromise diastereoselectivity or optical purity of downstream products, the (S)-enantiomer offers a certified minimum optical purity of 99.0% ee (LC) from TCI and ≥98.5% ee from Sigma-Aldrich ChiPros [1]. This purity specification exceeds the ≥96.0% minimum commonly offered for the (R)-enantiomer , reducing the likelihood of trace (R)-enantiomer interfering with stereoselective transformations. Applications include use as a chiral auxiliary, resolving agent, or chiral building block in pharmaceutical intermediate synthesis.

Chiral Stationary Phase (CSP) Method Development and Validation

The racemic mixture of 1-(4-bromophenyl)ethylamine has been successfully resolved on Pirkle-type chiral stationary phases (3,5-dinitrobenzoyl-(S)-leucine CSP) using normal-phase HPLC . The (S)-enantiomer serves as an authentic reference standard for chiral HPLC method development, peak identification, and system suitability testing. The validated separation methodology provides a robust framework for quality control laboratories performing enantiomeric purity verification of both research and commercial samples .

Chiral Imine Formation in Solvent-Free Asymmetric Annulation

For asymmetric bridging annulation reactions proceeding via intramolecular Michael addition of chiral imines, (S)-(-)-1-(4-bromophenyl)ethylamine reacts with 4-chlorobenzaldehyde under solvent-free conditions to generate chiral imines . The 4-bromo substituent offers distinct electronic and steric properties relative to 4-chloro and 4-fluoro analogs evaluated in the same study, enabling tuning of reaction outcomes in asymmetric annulation sequences. This application is relevant for methodology development in asymmetric catalysis and natural product synthesis .

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